molecular formula C8H18N2O B3316696 N-(2-Aminoethyl)-3,3-dimethylbutanamide CAS No. 954275-46-8

N-(2-Aminoethyl)-3,3-dimethylbutanamide

Cat. No.: B3316696
CAS No.: 954275-46-8
M. Wt: 158.24 g/mol
InChI Key: RLJXITRFMXNZHH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C_8H_18N_2O. It is a derivative of butanamide and contains an aminoethyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 3,3-dimethylbutanoic acid with 2-aminoethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using a continuous flow reactor system to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: It can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H_2O_2) in the presence of a catalyst.

  • Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: this compound oxide.

  • Reduction: N-(2-Aminoethyl)-3,3-dimethylbutanamine.

  • Substitution: Various alkylated derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticonvulsant Activity

Research has highlighted the potential of N-(2-Aminoethyl)-3,3-dimethylbutanamide derivatives as anticonvulsants. Specifically, compounds related to this amide have shown efficacy in seizure models. Studies indicate that modifications at the benzylamide site can enhance activity against seizures, offering a pathway for developing new anticonvulsant medications with improved safety profiles compared to traditional drugs like phenobarbital .

1.2 Drug Delivery Systems

This compound is utilized in the formulation of drug delivery systems. Its ability to form complexes with nucleic acids makes it an effective gene delivery vector. Research indicates that this compound can be integrated into cationic polymers, enhancing the delivery efficiency of plasmid DNA (pDNA) to various cell types, which is crucial for gene therapy applications .

Biomedical Engineering

2.1 Biocompatible Coatings

The compound's properties allow it to be used in creating biocompatible coatings for medical devices. These coatings can enhance the compatibility of implants with biological tissues, reducing the risk of rejection and infection .

2.2 Responsive Hydrogel Development

This compound has been employed in synthesizing self-healing hydrogels that are pH-responsive. These hydrogels can be utilized for controlled drug release applications, providing a mechanism for localized treatment in various medical scenarios .

Material Science

3.1 Polymer Synthesis

In material science, this compound serves as a monomer for synthesizing polymers with specific properties such as enhanced mechanical strength and thermal stability. The incorporation of this amide into polymer matrices can lead to materials suitable for various industrial applications .

3.2 Nanoparticle Formulations

The compound is also involved in fabricating iron oxide nanoparticle formulations used in 3D printing technologies. These nanoparticles can serve as MRI contrast agents or targeted drug delivery systems, showcasing the compound's versatility beyond traditional applications .

Case Study 1: Gene Delivery Efficiency

A study demonstrated that glucose-containing diblock polycations incorporating this compound exhibited significant improvements in pDNA delivery efficiency across different cell types. The results indicated that both molecular weight and charge density played critical roles in optimizing delivery systems for therapeutic applications.

Case Study 2: Anticonvulsant Derivatives

In another research effort, derivatives of this compound were synthesized and tested for their anticonvulsant properties. The structure-activity relationship (SAR) studies revealed that specific substitutions at the benzyl position could enhance anticonvulsant activity significantly, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-3,3-dimethylbutanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

N-(2-Aminoethyl)-3,3-dimethylbutanamide is similar to other amides and amines, but its unique structure gives it distinct properties. Some similar compounds include:

  • N-(2-Aminoethyl)acetamide: This compound has a similar structure but with an acetyl group instead of a butanamide group.

  • N-(2-Aminoethyl)benzamide: This compound has a benzamide group instead of a butanamide group.

These compounds differ in their chemical reactivity and biological activity, making this compound unique in its applications.

Biological Activity

N-(2-Aminoethyl)-3,3-dimethylbutanamide, also referred to as a derivative of 2-amino-3,3-dimethylbutanamide, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₆H₁₄N₂O
  • Molecular Weight : 114.19 g/mol
  • Structure : The compound features a branched aliphatic amine structure that is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized that the compound may modulate neurotransmitter systems or influence ion channel activity, which is critical in neurological functions and potential therapeutic applications.

Biological Activities

  • Anticonvulsant Activity :
    • Research indicates that certain derivatives of 2-amino-3,3-dimethylbutanamide exhibit significant anticonvulsant properties. For instance, studies have shown that compounds with structural modifications can enhance their efficacy in preventing seizures in animal models .
    • A notable study demonstrated that specific analogs had protective indices comparable to established anticonvulsants like phenytoin .
  • Heat Shock Protein Inhibition :
    • Some derivatives have been identified as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. This inhibition could lead to enhanced apoptosis in cancer cells .
  • Neuroprotective Effects :
    • The compound's potential neuroprotective effects are under investigation, particularly its ability to mitigate neuronal damage under stress conditions such as oxidative stress or excitotoxicity.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantEfficacy in MES models; protective indices comparable to phenytoin
Hsp90 InhibitionInduces apoptosis in cancer cells
NeuroprotectionPotential to reduce neuronal damage

Case Study: Anticonvulsant Efficacy

In a study examining the anticonvulsant properties of various derivatives of this compound, it was found that certain modifications significantly increased efficacy. The research utilized maximal electroshock seizure (MES) tests on rodents, revealing effective dosage ranges and mechanisms through which these compounds exert their effects on sodium channels .

Properties

IUPAC Name

N-(2-aminoethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,3)6-7(11)10-5-4-9/h4-6,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXITRFMXNZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Aminoethyl)-3,3-dimethylbutanamide
N-(2-Aminoethyl)-3,3-dimethylbutanamide
N-(2-Aminoethyl)-3,3-dimethylbutanamide
N-(2-Aminoethyl)-3,3-dimethylbutanamide
N-(2-Aminoethyl)-3,3-dimethylbutanamide
N-(2-Aminoethyl)-3,3-dimethylbutanamide

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